2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde
Description
Significance of Heterocyclic Compounds in Modern Chemical Sciences
Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their ring, are fundamental to the chemical sciences. Their prevalence in nature is underscored by their presence in essential biomolecules such as DNA, RNA, vitamins, and alkaloids. mdpi.com This natural abundance has inspired chemists to harness their diverse reactivity and structural versatility. In medicinal chemistry, heterocyclic scaffolds are integral to the design and synthesis of a majority of pharmaceutical agents, exhibiting a broad spectrum of therapeutic activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govrsc.org Beyond pharmaceuticals, they are crucial in the development of agrochemicals, dyes, and advanced materials. mdpi.com
Overview of Imidazo[1,2-a]pyridine (B132010) Chemistry and its Structural Features
The imidazo[1,2-a]pyridine system is a fused bicyclic heterocycle, comprising an imidazole (B134444) ring fused to a pyridine (B92270) ring at the [1,2-a] position. This arrangement results in a planar, aromatic system with ten π-electrons, conferring significant stability. The nitrogen atom at position 1 is a bridgehead atom, and the molecule possesses a unique electronic distribution that influences its reactivity. The imidazole ring is electron-rich, making the C3 position particularly susceptible to electrophilic substitution.
The synthesis of the imidazo[1,2-a]pyridine core has a rich history, with the earliest methods dating back to the late 19th century. The classical and most widely employed method is the Tschitschibabin reaction, first reported in 1924, which involves the condensation of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. bio-conferences.orgrsc.org Over the decades, numerous modifications and novel synthetic strategies have been developed to improve yields, expand substrate scope, and introduce diverse functionalities. These include multicomponent reactions, transition-metal-catalyzed cross-coupling reactions, and various cyclization strategies. semanticscholar.orgrsc.org These advancements have made a wide array of substituted imidazo[1,2-a]pyridines readily accessible for further investigation.
The imidazo[1,2-a]pyridine framework is widely recognized as a "privileged scaffold" in medicinal chemistry. This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets with high affinity. The therapeutic versatility of this scaffold is evidenced by its presence in a number of commercially available drugs, including Zolpidem (a hypnotic), Alpidem (B1665719) (an anxiolytic), and Zolimidine (an anti-ulcer agent). rsc.org Its broad range of biological activities, including anticancer, antitubercular, and antiviral properties, continues to drive extensive research into novel derivatives. rsc.org
Specific Focus: The 2,6-Dimethylimidazo[1,2-a]pyridine (B2763464) Core Structure
The compound 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde represents a specific iteration of this privileged scaffold, with substituents that significantly influence its chemical properties and potential applications.
The presence of methyl groups at the C2 and C6 positions of the imidazo[1,2-a]pyridine core is of considerable importance. The methyl group at the C2 position can influence the electronic properties of the imidazole ring and may play a role in the molecule's interaction with biological targets. For instance, in a series of imidazo[1,2-a]pyridine-based compounds evaluated for anticholinesterase activity, the presence of a methyl group at certain positions was found to impact the inhibitory effect. nih.gov
The methyl group at the C6 position on the pyridine ring can also modulate the electronic and steric properties of the entire scaffold. Studies on 6-substituted imidazo[1,2-a]pyridines have demonstrated that substituents at this position can significantly impact biological activity, with some derivatives showing potent activity against colon cancer cell lines. nih.gov The introduction of a methyl group at C6 has been a strategy in the development of various biologically active imidazo[1,2-a]pyridine derivatives. researchgate.net For example, 2,6-disubstituted imidazo[4,5-b]pyridines have been synthesized and evaluated for their anticancer activities, highlighting the importance of substitution at this position. mdpi.com Furthermore, a 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxamide has been synthesized as part of a study on compounds with antituberculosis activity. acs.org
The carbaldehyde group (-CHO) at the C3 position is a key functional handle that dramatically expands the synthetic utility of the 2,6-dimethylimidazo[1,2-a]pyridine core. The C3 position is the most nucleophilic carbon in the imidazo[1,2-a]pyridine ring system, making it amenable to electrophilic formylation reactions such as the Vilsmeier-Haack reaction. google.comijpcbs.com This reaction, typically employing a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a common and efficient method for introducing the aldehyde functionality onto electron-rich heterocyclic systems. rsc.orgorganic-chemistry.org
The aldehyde group is a versatile synthetic intermediate that can be readily transformed into a wide range of other functional groups. It can undergo oxidation to a carboxylic acid, reduction to an alcohol, and can participate in various condensation reactions to form imines, oximes, and hydrazones. This reactivity allows for the facile elaboration of the core structure, enabling the synthesis of diverse libraries of compounds for biological screening. For instance, imidazo[1,2-a]pyridine-3-carbaldehydes have been used as key intermediates in the synthesis of chalcone (B49325) derivatives with potential anticandidal activity. scirp.org
This compound stands as a testament to the enduring importance of heterocyclic chemistry. The strategic placement of methyl groups on the privileged imidazo[1,2-a]pyridine scaffold, combined with the versatile reactivity of the 3-carbaldehyde functionality, creates a molecule of significant interest for synthetic and medicinal chemists. Further exploration of its chemical transformations and biological activities promises to unlock new avenues for the development of novel therapeutic agents and functional materials.
Research Rationale and Scope for this compound
Emerging Interest in Functionalized Imidazo[1,2-a]pyridines
There is a growing and significant interest within the scientific community in the synthesis and functionalization of imidazo[1,2-a]pyridine derivatives. nih.gov This interest is largely driven by their proven value in drug discovery and materials science. rsc.orgresearchgate.net Researchers are continually developing novel synthetic methodologies to access diverse derivatives of this scaffold, with a particular focus on direct C-H functionalization. nih.govresearchgate.net This approach is considered a powerful tool for rapidly generating molecular complexity from simple precursors. nih.gov
Functionalization at the C3 position of the imidazo[1,2-a]pyridine ring is of particular importance. researchgate.net The C3 position is electron-rich and readily undergoes electrophilic substitution, making it a prime target for introducing a variety of functional groups, including aldehydes (formylation), alkyl groups, and aryl groups. tandfonline.comresearchgate.net The aldehyde functional group, as seen in this compound, is an especially valuable synthetic handle. Aldehydes are versatile intermediates that can be transformed into a wide array of other functionalities, significantly expanding the synthetic utility and potential applications of the parent molecule. ijpcbs.com The development of efficient formylation techniques, such as the Vilsmeier-Haack reaction, has been a key enabler in the synthesis of C3-carbaldehyde derivatives. ijpcbs.comnih.govorganic-chemistry.org
The table below provides a summary of key data for the title compound.
| Property | Value |
| Compound Name | This compound |
| Molecular Formula | C₁₀H₁₀N₂O |
| Molecular Weight | 174.20 g/mol |
| CAS Number | 90490-34-7 |
Current Gaps in Understanding its Reactivity and Synthetic Utility
Despite the broad interest in the imidazo[1,2-a]pyridine scaffold, the specific reactivity and full synthetic potential of this compound remain underexplored. Much of the existing research focuses on the synthesis of the parent scaffold or derivatives with other functionalities. rsc.orgsemanticscholar.org
The primary method for the synthesis of such 3-formyl imidazo[1,2-a]pyridines is the Vilsmeier-Haack reaction. ijpcbs.comgoogle.com This reaction involves treating the parent 2,6-dimethylimidazo[1,2-a]pyridine with a formylating agent, typically generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). nih.govorganic-chemistry.org While effective, the scope of this reaction with varied substituted imidazo[1,2-a]pyridines can be limited, and further optimization is an area of active research.
A significant gap exists in the exploration of the subsequent transformations of the aldehyde group in this compound. While aldehydes are known to participate in a vast number of chemical reactions—such as oxidations, reductions, condensations, and organometallic additions—the application of these transformations to this specific substrate is not extensively documented in publicly available literature. For instance, its use in multicomponent reactions, which are highly efficient for building complex molecules, is an area ripe for investigation. nih.gov Similarly, its potential as a precursor for synthesizing novel ligands for catalysis or new biologically active compounds through derivatization remains largely untapped. nih.gov Further research is needed to fully map its reaction pathways and establish its role as a versatile building block in organic synthesis.
The following table outlines common synthetic transformations for aldehydes and indicates the research status concerning this compound.
| Reaction Type | General Aldehyde Reactivity | Documented for this compound? |
| Oxidation | Forms a carboxylic acid | Limited public data |
| Reduction | Forms a primary alcohol | Limited public data |
| Wittig Reaction | Forms an alkene | Limited public data |
| Grignard Reaction | Forms a secondary alcohol | Limited public data |
| Reductive Amination | Forms an amine | Limited public data |
| Knoevenagel Condensation | Forms a substituted alkene | Limited public data |
Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethylimidazo[1,2-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-3-4-10-11-8(2)9(6-13)12(10)5-7/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBYSLXINCYUQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C2C=O)C)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101221977 | |
| Record name | 2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101221977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
728864-60-6 | |
| Record name | 2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=728864-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101221977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization of 2,6 Dimethylimidazo 1,2 a Pyridine 3 Carbaldehyde
Reactivity of the Aldehyde Functionality at C-3
The aldehyde group at the C-3 position is a primary site for a variety of chemical modifications, including nucleophilic additions, condensation reactions, oxidation-reduction processes, and olefination reactions. These transformations provide pathways to a wide array of derivatives with potential applications in medicinal chemistry and materials science.
Nucleophilic Addition Reactions (e.g., Cyanohydrin Formation, Grignard Additions)
The electrophilic carbon of the aldehyde group in 2,6-dimethylimidazo[1,2-a]pyridine-3-carbaldehyde is susceptible to attack by various nucleophiles. While specific studies on this particular compound are not extensively documented, the general reactivity of aldehydes suggests it will readily undergo nucleophilic addition reactions.
Cyanohydrin Formation: The addition of hydrogen cyanide across the carbonyl double bond would yield a cyanohydrin derivative. This reaction is typically catalyzed by a base, which generates the cyanide ion (CN⁻), a potent nucleophile.
Grignard Additions: Grignard reagents (R-MgX) are powerful nucleophiles that add to aldehydes to form secondary alcohols upon acidic workup. organic-chemistry.org The reaction of this compound with a Grignard reagent would introduce a new alkyl or aryl substituent, expanding the molecular complexity. The general scheme for this reaction is presented below.
| Reactant 1 | Reactant 2 (Grignard Reagent) | Product (after workup) |
| This compound | R-MgX (e.g., CH₃MgBr) | 1-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanol (where R=CH₃) |
Condensation Reactions with Active Methylene (B1212753) Compounds (e.g., Knoevenagel Condensation)
The Knoevenagel condensation is a well-established method for carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. nih.gov This reaction is applicable to pyridine (B92270) carbaldehydes and is expected to proceed efficiently with this compound. bas.bg Active methylene compounds are characterized by a CH₂ group flanked by two electron-withdrawing groups, which increases the acidity of the protons.
The reaction proceeds via a nucleophilic addition of the carbanion generated from the active methylene compound to the aldehyde, followed by dehydration to yield an α,β-unsaturated product. A variety of active methylene compounds can be employed, leading to a diverse range of derivatives.
| Aldehyde | Active Methylene Compound | Catalyst | Product |
| This compound | Malononitrile (B47326) | Piperidine | 2-((2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)methylene)malononitrile |
| This compound | Ethyl cyanoacetate | DABCO | Ethyl 2-cyano-3-(2,6-dimethylimidazo[1,2-a]pyridin-3-yl)acrylate nih.gov |
| This compound | Cyanoacetamide | Trimethylamine | 2-Cyano-3-(2,6-dimethylimidazo[1,2-a]pyridin-3-yl)acrylamide periodikos.com.br |
Claisen-Schmidt Condensation for α,β-Unsaturated Systems
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This reaction is a cornerstone for the synthesis of chalcones and other α,β-unsaturated ketones. In the context of this compound, it would react with a ketone containing α-hydrogens, such as acetophenone, in the presence of a base like sodium hydroxide (B78521) or potassium carbonate to form a chalcone-like structure. rsc.org
The resulting α,β-unsaturated ketone is a valuable intermediate for further synthetic transformations, including Michael additions and various cyclization reactions.
| Aldehyde | Ketone | Base | Product |
| This compound | Acetophenone | NaOH | (E)-1-phenyl-3-(2,6-dimethylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one |
| This compound | Cyclohexanone | KOH | (E)-2-((2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)methylene)cyclohexan-1-one researchgate.net |
Oxidation and Reduction Pathways of the Aldehyde Group
The aldehyde functionality of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: A variety of oxidizing agents can be employed for the conversion of the aldehyde to a carboxylic acid. Common reagents include potassium permanganate (B83412) (KMnO₄) in acidic or basic media, and Tollens' reagent. researchgate.net The resulting 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid is a valuable building block for the synthesis of amides and esters.
Reduction: The reduction of the aldehyde to the corresponding primary alcohol, (2,6-dimethylimidazo[1,2-a]pyridin-3-yl)methanol, can be achieved using a range of reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this transformation, while lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used. researchgate.net
| Starting Material | Reagent | Product | Transformation |
| This compound | KMnO₄ | 2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid | Oxidation |
| This compound | NaBH₄ | (2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol | Reduction |
Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)
Olefination reactions provide a powerful tool for the conversion of the carbonyl group into a carbon-carbon double bond.
Wittig Reaction: The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent) to form an alkene. The stereochemical outcome of the reaction is dependent on the nature of the ylide. Non-stabilized ylides typically lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes.
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that utilizes a phosphonate (B1237965) carbanion. wikipedia.org A key advantage of the HWE reaction is that it generally provides the (E)-alkene with high selectivity. organic-chemistry.orgresearchgate.net The reaction of this compound with a phosphonate ester, such as triethyl phosphonoacetate, in the presence of a base would yield the corresponding α,β-unsaturated ester. nih.gov
| Aldehyde | Reagent | Reaction | Product |
| This compound | Ph₃P=CHR | Wittig Reaction | 3-(alkenyl)-2,6-dimethylimidazo[1,2-a]pyridine |
| This compound | (EtO)₂P(O)CH₂CO₂Et + Base | HWE Reaction | Ethyl (E)-3-(2,6-dimethylimidazo[1,2-a]pyridin-3-yl)acrylate |
Reactivity of the Imidazo[1,2-a]pyridine (B132010) Core
The imidazo[1,2-a]pyridine ring system is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The position of substitution is directed by the nitrogen atoms and the fused ring structure. Theoretical studies and experimental evidence on related imidazo[1,2-a]pyridine derivatives indicate that the C-3 position is the most nucleophilic and therefore the primary site for electrophilic attack. stackexchange.com However, since the C-3 position in the title compound is already substituted with an aldehyde group, electrophilic substitution would be expected to occur at other positions on the ring, with the C-8 position being a likely candidate, influenced by the electronic effects of the existing substituents. The presence of the deactivating aldehyde group at C-3 would likely make electrophilic substitution on the imidazole (B134444) ring more difficult, potentially favoring substitution on the pyridine ring.
Electrophilic Aromatic Substitution (EAS) Reactions
The imidazo[1,2-a]pyridine ring system is electron-rich and readily undergoes electrophilic aromatic substitution, with the C-3 position being the most nucleophilic and thus the most reactive site. The synthesis of this compound itself is a prime example of an electrophilic substitution, typically achieved through a Vilsmeier-Haack reaction on the corresponding 2,6-dimethylimidazo[1,2-a]pyridine (B2763464). ijpcbs.comorganic-chemistry.org This reaction introduces the formyl group at the C-3 position with high regioselectivity.
Further electrophilic substitution on the this compound core is challenging due to the deactivating effect of the C-3 carbaldehyde group. However, the electron-donating methyl groups at C-2 and C-6 can still activate the pyridine ring towards electrophilic attack. Potential, albeit less favorable, sites for further substitution would be the C-5 and C-7 positions. Reactions such as halogenation, nitration, or sulfonation would require harsh conditions and may lead to a mixture of products or decomposition.
| Electrophilic Reagent | Expected Product(s) | Reaction Conditions | Reference |
| POCl₃, DMF | This compound | Standard Vilsmeier-Haack | ijpcbs.comorganic-chemistry.org |
| Br₂ | 5-Bromo- or 7-Bromo-2,6-dimethylimidazo[1,2-a]pyridine-3-carbaldehyde | Lewis acid catalyst | Inferred |
| HNO₃/H₂SO₄ | 5-Nitro- or 7-Nitro-2,6-dimethylimidazo[1,2-a]pyridine-3-carbaldehyde | Strong acid | Inferred |
Nucleophilic Substitution Reactions on Halogenated Derivatives
Halogenated derivatives of this compound can serve as precursors for a variety of nucleophilic substitution reactions. For instance, a halogen atom at the C-7 or C-8 position of the pyridine ring can be displaced by nucleophiles. The reactivity of these halo derivatives is influenced by the electronic nature of the imidazo[1,2-a]pyridine ring system. While direct studies on this specific compound are limited, related structures show that nucleophilic aromatic substitution (SNAr) is a viable pathway for introducing a range of functional groups.
| Halogenated Substrate | Nucleophile | Product | Reaction Conditions | Reference |
| 7-Chloro-2,6-dimethylimidazo[1,2-a]pyridine-3-carbaldehyde | R-NH₂ | 7-(Alkyl/Aryl)amino-2,6-dimethylimidazo[1,2-a]pyridine-3-carbaldehyde | High temperature, base | Inferred |
| 8-Bromo-2,6-dimethylimidazo[1,2-a]pyridine-3-carbaldehyde | NaOR | 8-Alkoxy-2,6-dimethylimidazo[1,2-a]pyridine-3-carbaldehyde | Copper catalyst | Inferred |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of halogenated imidazo[1,2-a]pyridines. Halogen atoms at various positions, particularly C-3, C-5, C-7, and C-8, can participate in Suzuki, Sonogashira, and Heck couplings to form new carbon-carbon and carbon-heteroatom bonds. For halogenated derivatives of this compound, these reactions would allow for the introduction of aryl, alkynyl, and vinyl groups. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. nih.govresearchgate.net
Table of Plausible Palladium-Catalyzed Cross-Coupling Reactions:
| Coupling Reaction | Halogenated Substrate | Coupling Partner | Catalyst/Ligand | Product | Reference |
|---|---|---|---|---|---|
| Suzuki | 7-Bromo-2,6-dimethylimidazo[1,2-a]pyridine-3-carbaldehyde | Arylboronic acid | Pd(PPh₃)₄ | 7-Aryl-2,6-dimethylimidazo[1,2-a]pyridine-3-carbaldehyde | nih.gov |
| Sonogashira | 8-Iodo-2,6-dimethylimidazo[1,2-a]pyridine-3-carbaldehyde | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | 8-Alkynyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carbaldehyde | researchgate.net |
C-H Functionalization at Various Positions (e.g., C-3, C-5, C-7, C-8)
Direct C-H functionalization has emerged as a highly efficient and atom-economical strategy for modifying heterocyclic compounds. rsc.org For this compound, the C-3 position is already occupied. However, the other C-H bonds on the pyridine ring (C-5, C-7, and C-8) are potential targets for functionalization. Transition metal-catalyzed C-H activation can enable the introduction of various groups at these positions. The regioselectivity of these reactions is often directed by the electronic and steric properties of the substrate and the catalyst system employed. For instance, C-5 alkylation of imidazo[1,2-a]pyridines has been reported under visible light-induced conditions. nih.gov
| Position | Reaction Type | Reagent/Catalyst | Product | Reference |
| C-5 | Alkylation | Alkyl N-hydroxyphthalimides/Eosin Y | 5-Alkyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carbaldehyde | nih.gov |
| C-7 | Arylation | Aryl halide/Palladium catalyst | 7-Aryl-2,6-dimethylimidazo[1,2-a]pyridine-3-carbaldehyde | Inferred |
| C-8 | Alkenylation | Alkene/Rhodium catalyst | 8-Alkenyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carbaldehyde | Inferred |
Directed Metalation and Lithiation Strategies
Directed metalation, particularly lithiation, is a powerful method for the regioselective functionalization of aromatic and heteroaromatic compounds. baranlab.orgclockss.org In the case of this compound, the nitrogen atom of the pyridine ring and the oxygen atom of the carbaldehyde group could potentially act as directing groups for metalation. However, the presence of acidic protons and the possibility of nucleophilic attack on the aldehyde group by the organolithium reagent can complicate these reactions. The use of hindered lithium amide bases, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), at low temperatures can often mitigate these side reactions. clockss.org The most likely position for directed metalation would be C-5, ortho to the pyridine nitrogen.
| Base | Electrophile | Expected Product | Reference |
| LDA/LTMP | R-X | 5-Substituted-2,6-dimethylimidazo[1,2-a]pyridine-3-carbaldehyde | clockss.orgharvard.edu |
| s-BuLi/TMEDA | CO₂ | 2,6-Dimethyl-3-formylimidazo[1,2-a]pyridine-5-carboxylic acid | baranlab.orgharvard.edu |
Chemo- and Regioselectivity in Complex Chemical Transformations
The presence of multiple reactive sites in this compound—the aldehyde group, the electron-rich imidazole ring, and the pyridine ring—presents challenges and opportunities in terms of chemo- and regioselectivity. For instance, in reactions involving both a nucleophile and an electrophile, the aldehyde group can react with the nucleophile, while the heterocyclic ring can react with the electrophile. The outcome of such reactions can often be controlled by carefully choosing the reaction conditions, such as temperature, solvent, and catalyst.
In palladium-catalyzed cross-coupling reactions on a di-halogenated derivative, the more reactive halogen (typically iodine over bromine or chlorine) would be expected to react first, allowing for sequential functionalization. Similarly, in C-H functionalization reactions, the inherent electronic properties of the imidazo[1,2-a]pyridine ring favor reaction at C-3, but steric hindrance and the choice of directing group or catalyst can steer the reaction to other positions like C-5 or C-8.
Mechanistic Investigations of Key Derivatization Pathways
The mechanisms of the derivatization pathways for imidazo[1,2-a]pyridines have been the subject of numerous studies. Electrophilic aromatic substitution at C-3 is understood to proceed via a standard SEAr mechanism, involving the formation of a resonance-stabilized cationic intermediate (a Wheland intermediate). nih.gov
The mechanisms of palladium-catalyzed cross-coupling reactions on the imidazo[1,2-a]pyridine scaffold are well-established and generally involve a catalytic cycle of oxidative addition, transmetalation (for Suzuki and Sonogashira), or migratory insertion (for Heck), followed by reductive elimination.
C-H functionalization reactions can proceed through various mechanisms depending on the catalyst and reaction conditions. These can include concerted metalation-deprotonation, oxidative addition, or radical pathways. For instance, visible light-induced C-H functionalization often involves the generation of radical intermediates. nih.gov Mechanistic studies, including kinetic isotope effect experiments and computational analysis, have been instrumental in elucidating these complex reaction pathways and in the development of more efficient and selective synthetic methods.
Computational and Theoretical Studies on 2,6 Dimethylimidazo 1,2 a Pyridine 3 Carbaldehyde and Its Derivatives
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, which in turn govern its stability, geometry, and reactivity.
Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.govresearchgate.net It is employed to determine optimized molecular geometries, conformational preferences, and the relative energies of different conformers.
While specific DFT studies detailing the conformational analysis of 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde are not extensively documented in the literature, the principles can be illustrated by studies on similar structures. For instance, in related heterocyclic compounds, DFT calculations are used to find the most stable three-dimensional arrangement of atoms (the global minimum) by calculating the energy of various possible rotational isomers (rotamers). For this compound, a key conformational aspect would be the orientation of the carbaldehyde group at the C3 position relative to the fused ring system. DFT calculations would reveal the dihedral angle that corresponds to the lowest energy state, considering steric hindrance from the adjacent methyl group and electronic effects.
In a typical study on a related compound, 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, the dihedral angle between the imidazo[1,2-a]pyridine (B132010) and phenyl rings was determined to be 28.61°. nih.gov Similar calculations for the target molecule would involve optimizing the geometry to find the most stable arrangement, which is crucial for understanding its interaction with biological targets.
Table 1: Representative DFT-Calculated Energetic Parameters for an Imidazo[1,2-a]pyridine Analog (Note: Data is illustrative and based on general findings for the imidazopyridine class, not specific to this compound)
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| Total Energy | The total electronic energy of the optimized molecular structure. | Structure-dependent (e.g., in Hartrees) |
| Dipole Moment | A measure of the polarity of the molecule. | ~2-5 Debye |
| Rotational Barrier | The energy required to rotate the C3-carbaldehyde bond. | Calculable (in kcal/mol) |
Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity
Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy and distribution of these orbitals are key predictors of a molecule's chemical behavior. The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). youtube.com
DFT calculations are used to determine the energies of the HOMO and LUMO and visualize their spatial distribution. acs.orgscirp.org The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a crucial parameter indicating the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.
For imidazo[1,2-a]pyridine derivatives, studies have shown that the HOMO is typically distributed over the fused heterocyclic ring system, indicating this region is susceptible to electrophilic attack. acs.orgscirp.org The LUMO is often localized on the electron-withdrawing portions of the molecule. In this compound, the carbaldehyde group would significantly influence the LUMO distribution. This analysis helps predict sites for nucleophilic and electrophilic attack. scirp.org
Table 2: Representative FMO Parameters for Substituted Imidazo[1,2-a]pyridine Analogs (Note: Data is illustrative, based on findings from related imidazo[1,2-a]pyridinyl-chalcones and other derivatives). scirp.org
| Parameter | Description | Typical Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | ~3.5 to 4.5 |
Transition State Analysis for Reaction Mechanisms
Quantum chemical calculations can map out the entire energy profile of a chemical reaction, including reactants, products, intermediates, and, crucially, transition states. Transition state analysis involves locating the saddle point on the potential energy surface that connects reactants and products. The energy of this transition state determines the activation energy of the reaction, which is directly related to the reaction rate.
For imidazo[1,2-a]pyridines, many synthetic reactions involve the functionalization of the C3 position. nih.govnih.gov Theoretical transition state analysis can elucidate the mechanism of these reactions. For example, in an electrophilic substitution at C3, calculations would model the approach of the electrophile, the formation of a sigma complex (intermediate), and the subsequent proton loss. By calculating the energies of the transition states for each step, the rate-determining step can be identified, and the influence of substituents (like the methyl groups at C2 and C6) on the reaction barrier can be quantified. Plausible mechanisms for reactions such as C3-formylation or alkylation of the imidazo[1,2-a]pyridine core have been proposed based on experimental evidence, and these could be further validated through transition state calculations. mdpi.com
Molecular Dynamics (MD) Simulations for Conformational Landscapes
While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations change and how the molecule interacts with its environment (e.g., a solvent or a biological receptor). acs.org
For this compound, MD simulations can explore its conformational landscape more exhaustively than static DFT calculations. This is particularly important when studying its binding to a protein. An MD simulation can show how the molecule adapts its shape to fit into a binding pocket and the stability of the resulting complex over time (e.g., nanoseconds). nih.govresearchgate.net These simulations are critical for understanding the dynamic nature of ligand-receptor interactions, which is a key aspect of structure-based drug design. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Design Principles
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. openpharmaceuticalsciencesjournal.comsemanticscholar.org The goal is to develop a mathematical equation that can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.
For the imidazo[1,2-a]pyridine scaffold, several QSAR studies have been conducted to guide the development of inhibitors for various targets like Aurora kinases or antitubercular agents. openpharmaceuticalsciencesjournal.comnih.gov A typical 3D-QSAR study involves:
Dataset Selection: A set of imidazo[1,2-a]pyridine derivatives with known biological activities is chosen.
Molecular Alignment: All molecules are superimposed in 3D space based on a common structural feature.
Descriptor Calculation: Steric and electrostatic fields around the molecules are calculated on a 3D grid.
Model Building: Statistical methods like Partial Least Squares (PLS) are used to build a correlation between the field values (descriptors) and the biological activities.
The resulting 3D-QSAR model is often visualized using contour maps, which show regions where certain properties are predicted to increase or decrease activity. For example, a green contour might indicate where bulky groups enhance activity, while a blue contour might show where positive charge is favorable. nih.gov
Table 3: Key Statistical Parameters for a Representative 3D-QSAR Model on Imidazo[1,2-a]pyridine Analogs (Note: Data is illustrative and based on published QSAR studies for this class of compounds). openpharmaceuticalsciencesjournal.comnih.gov
| Parameter | Description | Acceptable Value |
|---|---|---|
| q² (Cross-validated r²) | A measure of the internal predictive ability of the model. | > 0.5 |
| r² (Non-cross-validated r²) | A measure of the correlation between predicted and actual activity. | > 0.6 |
| r²pred (External validation) | A measure of the model's ability to predict the activity of an external test set. | > 0.6 |
Ligand-Based and Structure-Based Design Methodologies
Computational studies are central to modern drug discovery, which often employs ligand-based and structure-based design methodologies.
Ligand-Based Drug Design (LBDD): This approach is used when the 3D structure of the biological target is unknown. It relies on the information from a set of known active molecules. nih.gov Methods like pharmacophore modeling and 3D-QSAR fall under this category. A pharmacophore model identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to be active. For imidazo[1,2-a]pyridine derivatives, a pharmacophore model could be generated from a series of potent enzyme inhibitors to guide the design of new compounds with similar features. openpharmaceuticalsciencesjournal.com
Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available (from X-ray crystallography or NMR), SBDD can be employed. nih.govarizona.edu The primary tool in SBDD is molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov Docking simulations of this compound into a target's active site would predict its binding mode and estimate its binding affinity. This information allows medicinal chemists to rationally design modifications to the molecule to improve key interactions (e.g., adding a group to form a new hydrogen bond) and enhance potency and selectivity. nih.govnih.gov
In Silico Screening Methodologies for Novel Compound Scaffolds
The imidazo[1,2-a]pyridine ring system is recognized as a "drug prejudice" scaffold in medicinal chemistry due to its presence in numerous compounds with a wide array of biological activities. nih.govrsc.org The exploration of this privileged scaffold for novel therapeutic agents is significantly accelerated by computational, or in silico, screening methodologies. These techniques allow for the rapid and cost-effective evaluation of large virtual libraries of compounds, prioritizing those with the highest probability of biological activity for synthesis and further testing. Computational approaches are instrumental in building structure-activity relationships (SAR), optimizing lead compounds, and discovering new chemical series based on the imidazo[1,2-a]pyridine core. nih.gov
Virtual Screening and Docking Studies to Identify Interaction Sites
Virtual screening is a cornerstone of modern drug discovery, enabling the identification of promising hit compounds from vast digital databases. This process can be broadly categorized into ligand-based and structure-based methods. For the imidazo[1,2-a]pyridine scaffold, both approaches have been successfully employed. Ligand-based virtual screening, which relies on the principle that structurally similar molecules are likely to have similar biological activities, has been used to expand initial hit series. nih.gov For instance, an innovative virtual screening collaboration was used to explore an imidazo[1,2-a]pyridine hit for visceral leishmaniasis, rapidly expanding the chemotype by probing five proprietary pharmaceutical company libraries. nih.gov
Structure-based virtual screening, particularly molecular docking, is a powerful tool for predicting how a ligand, such as a derivative of this compound, might interact with the three-dimensional structure of a biological target. researchgate.net Docking algorithms place the ligand into the binding site of a protein and calculate a score that estimates the strength of the interaction, or binding affinity. acs.org This methodology has been extensively applied to imidazo[1,2-a]pyridine derivatives to elucidate their mechanism of action and guide the design of more potent inhibitors.
Molecular docking studies have confirmed stable interactions between imidazo[1,2-a]pyridine derivatives and the active sites of various protein targets. nih.govchemmethod.com In the development of novel anti-tubercular agents, docking and molecular dynamics simulations were used to investigate the binding modes and stability of these compounds with their targets. nih.gov Similarly, in a study on potential anticancer agents, molecular docking simulations with the 3D structure of human LTA4H (PDB ID: 3U9W) indicated that imidazo[1,2-a]pyridine hybrids interacted with key amino acid residues in the active site. chemmethod.com The binding affinities from such studies are crucial for prioritizing compounds for synthesis. For example, specific hybrids demonstrated strong binding affinities, correlating with their observed biological activity. chemmethod.com
| Compound | Binding Affinity (S score, kcal/mol) | Interacting Residues |
|---|---|---|
| HB7 | -11.237 | Tyr378, Gln134, Glu135, Arg563, Tyr267 |
| HB6 | -10.871 | Tyr378, Gln134, Glu135, Arg563, Tyr267, His263 |
| HB1 | -9.845 | Tyr378, Gln134, Glu135, Arg563 |
| Original Ligand | -6.908 | Not specified |
Scaffold Hopping and Bioisosteric Replacement Studies
Beyond screening existing or virtually enumerated libraries, computational chemistry offers powerful strategies for designing novel molecular architectures. Scaffold hopping and bioisosteric replacement are two key methodologies used to identify new chemotypes that retain or improve upon the biological activity of a known parent scaffold like imidazo[1,2-a]pyridine.
Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while preserving the 3D orientation of key functional groups responsible for biological activity. rsc.orgacs.org This technique is valuable for discovering novel intellectual property, improving physicochemical properties, or escaping undesirable metabolic pathways associated with the original scaffold. A notable example involved a scaffold hopping study on an anti-tuberculosis agent, where the imidazo[1,2-a]pyridine framework was successfully replaced with a pyrazolo[1,5-a]pyridines-3-carboxamide scaffold to identify new molecules targeting the QcrB complex. rsc.org Computational techniques based on 3D shape and electrostatic similarity are often employed to identify suitable replacement scaffolds. acs.org
Bioisosteric replacement is a more subtle strategy for lead optimization where an atom or a group of atoms in a molecule is exchanged for another with similar physical or chemical properties, leading to a new compound that may have improved biological or pharmacological properties. nih.govmdpi.com This approach has been effectively used in the design of imidazo[1,2-a]pyridine derivatives. A well-documented case is the establishment of 8-fluoroimidazo[1,2-a]pyridine (B164112) as a physicochemical mimic and bioisosteric replacement for imidazo[1,2-a]pyrimidine. nih.govnih.gov This replacement was rationalized by considering properties like the electrostatic surface, pKa, and dipole moments, which were evaluated using in silico techniques before synthesis and biological testing. researchgate.net This strategy aimed to mimic the electron-deficient nature of the bicyclic aromatic ring system while altering other properties. nih.gov
| Strategy | Original Scaffold/Group | Replacement Scaffold/Group | Therapeutic Goal/Target | Reference |
|---|---|---|---|---|
| Scaffold Hopping | Imidazo[1,2-a]pyridine | Pyrazolo[1,5-a]pyridine-3-carboxamide | Antituberculosis (QcrB complex) | rsc.org |
| Bioisosteric Replacement | Imidazo[1,2-a]pyrimidine (N at position 8) | 8-Fluoroimidazo[1,2-a]pyridine (C-F at position 8) | GABA(A) Receptor Modulator | nih.gov |
| Bioisosteric Replacement | Benzimidazole | Imidazo[1,2-a]pyridine | PI3K/mTOR Inhibitors | nih.gov |
Applications and Potential Roles of 2,6 Dimethylimidazo 1,2 a Pyridine 3 Carbaldehyde in Chemical Research
As a Versatile Synthon in Organic Synthesis
The aldehyde functional group at the C3 position of the imidazo[1,2-a]pyridine (B132010) scaffold is a key feature that allows for a multitude of chemical transformations. This reactivity makes 2,6-dimethylimidazo[1,2-a]pyridine-3-carbaldehyde a versatile synthon, or building block, for the construction of more elaborate molecular structures.
Precursor for Advanced Heterocyclic Architectures
The imidazo[1,2-a]pyridine nucleus is a common feature in many biologically active compounds and serves as a starting point for the synthesis of more complex, fused heterocyclic systems. beilstein-journals.org The presence of the carbaldehyde group on the 2,6-dimethylimidazo[1,2-a]pyridine (B2763464) core provides a convenient handle for annulation reactions, leading to the formation of polycyclic aromatic compounds.
For instance, imidazo[1,2-a]pyridine-3-carbaldehydes can undergo reactions to yield fused systems like naphtho[1′,2′:4,5]imidazo[1,2-a]-pyridine-5-carboxylates. rsc.orgx-mol.net Furthermore, derivatives of the carbaldehyde, such as the corresponding carboxylic acid hydrazide, can be utilized to synthesize other complex heterocycles like thiazolidines and spirothiazolidines. nih.govresearchgate.net These transformations highlight the role of the aldehyde as a critical electrophilic site for cyclization reactions. The general reactivity of the imidazo[1,2-a]pyridine scaffold in forming fused heterocycles is well-documented, with various methods being employed to construct tetracyclic and other polycyclic systems. beilstein-journals.org
A variety of synthetic strategies have been developed to access the imidazo[1,2-a]pyridine core itself, including multicomponent reactions, which underscores the significance of this heterocyclic system in medicinal and materials chemistry. beilstein-journals.orgcbijournal.com The subsequent functionalization of this core, particularly with a carbaldehyde group, opens up avenues for creating diverse and complex molecular architectures.
Building Block for Macrocyclic and Polycyclic Systems
While specific examples of the incorporation of this compound into macrocyclic or extensive polycyclic systems are not yet widely reported in the literature, its structural motifs are present in larger, complex molecules. The fundamental reactivity of the aldehyde group, such as its ability to participate in condensation and multicomponent reactions, suggests its potential as a building block for such larger structures. For example, the aldehyde can be envisioned to react with difunctional reagents to form macrocyclic imines or other related structures. The synthesis of aromatic systems containing multiple pyridine (B92270) units has been demonstrated through various coupling reactions, indicating the feasibility of constructing larger assemblies from pyridine-based synthons. nih.gov
Scaffold Design in Ligand Chemistry
The nitrogen atoms within the imidazo[1,2-a]pyridine ring system, along with the potential for introducing further coordinating groups via the aldehyde function, make this scaffold attractive for the design of novel ligands.
Development of Ligands for Metal Coordination
The aldehyde group of this compound is readily converted into a Schiff base through condensation with primary amines. yu.edu.jonih.govsci-hub.sewikipedia.org Schiff bases are a well-established class of ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. nih.govsci-hub.seresearchgate.netderpharmachemica.com The resulting imine nitrogen, in conjunction with the nitrogen atoms of the imidazo[1,2-a]pyridine core, can create a multidentate coordination environment. This allows for the synthesis of metal complexes with tailored electronic and steric properties.
The versatility of this approach is demonstrated by the wide array of Schiff base metal complexes that have been synthesized and studied for their catalytic and biological activities. nih.govsci-hub.se The specific substitution pattern of this compound can influence the coordination geometry and stability of the resulting metal complexes, making it a valuable scaffold for fine-tuning the properties of coordination compounds.
| Reactant | Reaction Type | Potential Ligand Product | Coordinating Atoms |
|---|---|---|---|
| Primary Amine (R-NH₂) | Condensation | Schiff Base | Imine Nitrogen, Pyridine Nitrogen, Imidazole (B134444) Nitrogen |
| Hydrazine (H₂NNH₂) | Condensation | Hydrazone | Imine Nitrogen, Amine Nitrogen, Pyridine Nitrogen, Imidazole Nitrogen |
| Hydroxylamine (H₂NOH) | Condensation | Oxime | Oxime Nitrogen, Oxime Oxygen, Pyridine Nitrogen, Imidazole Nitrogen |
Exploration in Organocatalysis and Enzyme Mimicry
The imidazo[1,2-a]pyridine framework, with its inherent basicity and potential for hydrogen bonding, presents opportunities for its application in organocatalysis. While specific studies employing this compound as an organocatalyst are limited, the functional group transformations possible with the aldehyde could lead to the development of novel catalytic systems. For instance, the aldehyde could be a precursor to chiral amines or amides that can act as organocatalysts.
In the realm of enzyme mimicry, the ability of the imidazo[1,2-a]pyridine scaffold to participate in metal coordination is of interest. derpharmachemica.com Metal complexes derived from ligands based on this scaffold could be designed to mimic the active sites of metalloenzymes, catalyzing a variety of biochemical reactions. The imidazole moiety is a well-known coordinating group in many enzyme active sites, further suggesting the potential of imidazo[1,2-a]pyridine derivatives in this field.
Role in the Design of Novel Chemical Probes
The fluorescent properties of the imidazo[1,2-a]pyridine core make it an excellent platform for the development of chemical probes. nih.gov These probes are molecules designed to detect and report on the presence of specific chemical species or changes in the local environment through a measurable signal, often a change in fluorescence.
The aldehyde group of this compound can be readily modified to introduce a recognition unit for a target analyte. For example, condensation of the aldehyde with a reagent containing a binding site for a metal ion can lead to a chemosensor. researchgate.netniscpr.res.inniscpr.res.in Upon binding of the metal ion, the electronic properties of the molecule are altered, resulting in a change in its fluorescence emission. Fused imidazo[1,2-a]pyridine derivatives have been successfully employed as fluorescent probes for the detection of metal ions such as Fe³⁺ and Hg²⁺. nih.gov The inherent fluorescence of the imidazo[1,2-a]pyridine scaffold, combined with the synthetic versatility of the aldehyde group, makes this compound a promising precursor for the design of novel and selective chemical probes for a variety of applications.
| Probe Structure | Target Analyte | Sensing Mechanism | Reference |
|---|---|---|---|
| Fused imidazopyridine scaffold | Fe³⁺ | Fluorescence 'turn-on' | nih.gov |
| Fused imidazopyridine scaffold | Hg²⁺ | Fluorescence 'turn-off' | nih.gov |
Fluorescent Labels and Imaging Agents
The imidazo[1,2-a]pyridine core is known for its intrinsic fluorescent properties, characterized by a π-conjugated bicyclic structure that can produce excellent quantum yields. nih.gov The fluorescence intensity and emission wavelengths can be tuned by the nature of substituents on the heterocyclic ring system. Studies have shown that the presence of electron-donating groups, such as the methyl groups at positions 2 and 6 of the target compound, generally enhances luminescence performance. researchgate.net
The inherent photophysical properties of the imidazo[1,2-a]pyridine scaffold have led to the development of fluorescent probes for various analytical and biological applications. For instance, derivatives have been designed as sensors for metal ions like Fe³⁺ and Hg²⁺, demonstrating 'turn-on' or 'turn-off' fluorescent responses upon binding. rsc.org Furthermore, the suitability of this scaffold for biological imaging has been confirmed through the use of specific probes for detecting analytes within living cells, such as HeLa cells, highlighting their potential utility in cellular biology. rsc.orgrsc.org
The carbaldehyde group at the C-3 position of this compound provides a crucial functional handle for its use as a fluorescent label. This aldehyde can readily react with primary amines, such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue in a protein, to form a stable imine (Schiff base) linkage. This covalent conjugation capability allows the fluorescent imidazo[1,2-a]pyridine core to be specifically attached to biomolecules, enabling them to be tracked and visualized in biological systems.
Key Fluorescent Properties of Imidazo[1,2-a]pyridine Derivatives:
High Quantum Yield: The rigid, fused ring system minimizes non-radiative decay pathways.
Tunable Emission: Substituents on the ring can shift emission wavelengths, with electron-donating groups often improving fluorescence intensity. nih.gov
Large Stokes Shift: Some derivatives exhibit a significant difference between their maximum absorption and emission wavelengths, which is advantageous for minimizing self-quenching in imaging applications. researchgate.net
Biocompatibility: Certain derivatives have shown low cytotoxicity, making them suitable for live-cell imaging. rsc.org
Affinity Probes for Target Engagement Studies (from a chemical perspective)
From a chemical standpoint, this compound is a promising candidate for the development of affinity probes, particularly those that function via covalent bonding. Affinity probes are essential tools for identifying the molecular targets of bioactive compounds and studying target engagement. The utility of this compound stems from the electrophilic nature of the aldehyde functional group at the C-3 position.
The aldehyde group can act as a "warhead" that forms a covalent bond with nucleophilic residues on a target protein. A common mechanism is the reaction with the ε-amino group of a lysine residue, which is often present in the binding pockets of enzymes and receptors, to form a Schiff base. This irreversible or slowly reversible covalent bond allows for the stable labeling of the target protein, facilitating its identification and characterization through techniques like proteomics.
The imidazo[1,2-a]pyridine scaffold itself can serve as the recognition element that directs the molecule to a specific protein-binding site. This scaffold has been successfully utilized in the development of targeted covalent inhibitors for challenging targets like KRAS G12C, validating its role as a suitable backbone for covalent probes. rsc.org By modifying the substituents on the imidazo[1,2-a]pyridine core, the binding affinity and selectivity for a particular target can be optimized, while the C-3 carbaldehyde provides the means for covalent capture. This strategy enables the specific and durable labeling of endogenous proteins for target validation and engagement studies. rsc.org
Material Science Applications of Imidazo[1,2-a]pyridine Derivatives
The unique electronic and photophysical properties of the imidazo[1,2-a]pyridine scaffold make it a valuable building block in material science, particularly for applications in electronics and polymer chemistry. rsc.org
Optoelectronic Materials (e.g., OLEDs)
Imidazo[1,2-a]pyridine derivatives have emerged as a significant class of materials for Organic Light-Emitting Diodes (OLEDs), prized for their high thermal stability, good electrochemical properties, and excellent photoluminescence quantum yields. rsc.orgtandfonline.com They are particularly noted for their application as emitters for deep-blue light, which remains a challenge in OLED technology. The rigid, planar structure of the fused rings contributes to high fluorescence efficiency, making them ideal candidates for fluorescent OLEDs. nih.gov
Researchers have designed and synthesized numerous imidazo[1,2-a]pyridine-based emitters, demonstrating their versatility. By strategically modifying the molecular structure, properties such as the emission color, efficiency, and charge-transport characteristics can be finely tuned. For example, creating architectures with multiple imidazo[1,2-a]pyridine cores or linking them to other functional groups has led to materials with thermally activated delayed fluorescence (TADF), which can achieve very high internal quantum efficiencies in OLEDs. rsc.org Non-doped OLEDs using these derivatives have achieved impressive external quantum efficiencies (EQE) with high brightness and minimal efficiency roll-off, highlighting their potential for next-generation displays and lighting. researchgate.net
| Emitter Compound | Emission Color | Max. EQE (%) | Luminance (cd/m²) | CIE Coordinates (x, y) |
|---|---|---|---|---|
| GBY-17 | Cyan | 15.6 | 4420 | (0.23, 0.42) |
| GBY-18 | Red | 10.9 | 2740 | (0.59, 0.38) |
| IP-PPI | Deep-Blue | 4.85 | >10000 | (0.153, 0.097) |
| IP-DPPI | Deep-Blue | 4.74 | >10000 | (0.154, 0.114) |
Data sourced from references rsc.org and researchgate.net. EQE: External Quantum Efficiency; CIE: Commission Internationale de l'Éclairage.
Polymer Chemistry and Supramolecular Assemblies
The imidazo[1,2-a]pyridine scaffold offers significant potential for applications in polymer chemistry and the construction of supramolecular assemblies. Its rigid and aromatic nature facilitates non-covalent interactions, such as π-π stacking, which are fundamental to the self-assembly of complex, ordered structures. These interactions can be exploited to create materials like liquid crystals, gels, and other functional supramolecular systems.
In polymer chemistry, imidazo[1,2-a]pyridine derivatives can be utilized in several ways. They can be functionalized and incorporated as side chains on a polymer backbone, imparting specific photophysical or electronic properties to the macromolecule. Alternatively, the scaffold itself can be part of the polymer backbone. The presence of reactive functional groups, such as the carbaldehyde in this compound, allows for its use as a monomer in polymerization reactions, such as condensation polymerization with amines or other suitable co-monomers. Furthermore, the compatibility of the imidazo[1,2-a]pyridine synthesis with solid-phase techniques suggests its suitability for integration with polymer-based methodologies. ingentaconnect.com
While research into polymers derived specifically from this scaffold is an emerging area, studies on related hybrids have shown interactions with biological polymers, such as microtubules, indicating the potential for creating new bioactive materials. nih.gov The combination of a robust, electronically active heterocyclic core with the versatility of polymer and supramolecular chemistry opens avenues for the development of novel functional materials for a wide range of applications.
Future Perspectives and Emerging Research Directions
Development of More Sustainable and Atom-Economical Synthetic Routes
The future of synthesizing 2,6-dimethylimidazo[1,2-a]pyridine-3-carbaldehyde and its analogues is increasingly focused on green chemistry principles to minimize environmental impact. Research is moving away from traditional methods that often require harsh conditions or stoichiometric reagents, towards more sustainable alternatives. A significant trend is the development of catalyst-free and metal-free reactions, which simplify purification and reduce toxic waste. rsc.orgnih.gov For instance, catalyst-free annulation reactions performed under microwave irradiation in green solvents like water-isopropanol mixtures have been developed for imidazo[1,2-a]pyridines, offering excellent yields and reducing reaction times. acs.org
Another key area is the improvement of atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. nih.gov Methodologies are being designed to have lower E-factors (a measure of waste produced) and higher reaction mass efficiency (RME). rsc.orgacs.org For example, an efficient and environmentally sustainable method for synthesizing imidazo[1,2-a]pyridine (B132010) derivatives involves a domino A³-coupling reaction catalyzed by Cu(II)–ascorbate in an aqueous micellar medium, which proceeds with good atom economy. acs.org The use of water as a solvent and ultrasound assistance are also being explored to create milder, more efficient, and environmentally benign synthetic protocols. rsc.orgorganic-chemistry.org
Table 1: Comparison of Green Chemistry Metrics for Imidazo[1,2-a]pyridine Synthesis
| Metric | Traditional Route (e.g., α-haloketone) | Emerging Sustainable Route | Advantage of Sustainable Route |
|---|---|---|---|
| Atom Economy (AE) | Often lower due to byproducts | Consistently superior | Maximizes incorporation of starting materials into the product. rsc.org |
| Process Mass Intensity (PMI) | Higher (more waste per kg of product) | Lower | Reduces the overall mass of materials used, including solvents and reagents. rsc.org |
| Solvent Choice | Often conventional organic solvents | Green solvents (e.g., water, ethanol) or solvent-free conditions. acs.orgorganic-chemistry.orgbio-conferences.org | Reduces environmental pollution and health hazards. |
| Catalyst | May require heavy metals or harsh acids | Catalyst-free, biocatalysts, or recyclable heterogeneous catalysts. rsc.orgresearchgate.net | Minimizes toxic waste and simplifies product purification. |
Integration with Flow Chemistry and Automated Synthesis Platforms
To meet the demands of high-throughput screening and rapid library generation in drug discovery, the synthesis of imidazo[1,2-a]pyridines is being integrated with advanced automation and flow chemistry platforms. Continuous flow synthesis, in particular, offers significant advantages over traditional batch processing, including enhanced safety, better process control, and facile scalability. acs.org
Researchers have successfully developed the first continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids using microreactors, a process that can be incorporated into a multistep continuous flow method for producing a diverse library of amide derivatives without isolating intermediates. acs.org This approach is highly advantageous for drug discovery, enabling the rapid and efficient scale-up of these biologically important scaffolds. acs.org Automated flow synthesis and purification systems have also been designed for imidazo[1,2-a]pyridines, allowing for the preparation of compounds that can be directly tested in assays like frontal affinity chromatography. researchgate.net The combination of microfluidics-assisted synthesis with other technologies represents a viable strategy for quickly generating focused combinatorial libraries of compounds like this compound for biological evaluation. nih.gov
Exploration of Novel Catalytic Systems for C-H Activation and Functionalization
Direct C-H activation and functionalization is a powerful strategy for derivatizing the imidazo[1,2-a]pyridine core, as it avoids the need for pre-functionalized starting materials, thereby improving atom and step economy. nih.gov Future research is focused on discovering novel catalytic systems that can achieve site-selective functionalization at various positions on the heterocyclic ring under milder and more efficient conditions. rsc.org
While transition-metal catalysis has been pivotal, there is a growing emphasis on developing transition-metal-free approaches to avoid issues of cost and toxicity. researchgate.netcolab.ws These methods often utilize affordable and environmentally benign catalysts or reagents. For instance, molecular iodine has been employed as a catalyst in ultrasound-assisted, three-component coupling reactions in water to produce pharmacologically relevant imidazo[1,2-a]pyridine scaffolds. nih.govacs.org
Furthermore, photochemical synthesis is emerging as an energy-efficient and eco-friendly method. researchgate.net Visible light-induced C-H functionalization, using photocatalysts like rose bengal or acridinium, allows for various transformations, including C3-amination and aminoalkylation, at room temperature. nih.gov These photoredox-catalyzed reactions provide an effective pathway for synthesizing a wide range of substituted imidazo[1,2-a]pyridine derivatives. nih.gov
Table 2: Emerging Catalytic Strategies for Imidazo[1,2-a]pyridine Functionalization
| Catalytic Strategy | Catalyst/Reagent Example | Key Advantages | Reference |
|---|---|---|---|
| Transition-Metal-Free C-H Functionalization | Iodine, Peroxides | Avoids heavy metal contamination, often uses cheaper and greener reagents. | researchgate.netcolab.wsnih.gov |
| Photocatalysis (Visible Light) | Rose Bengal, Acridinium, fac-Ir(ppy)₃ | Uses light as a renewable energy source, enables reactions at ambient temperature. | nih.gov |
| Dual Catalysis | Flavin and Iodine | Enables one-pot, multi-step syntheses by combining catalytic cycles. | organic-chemistry.org |
| Heterogeneous Catalysis | Palladium immobilized on supported ionic liquid | Allows for easy catalyst recovery and recycling, low metal leaching. | researchgate.net |
| Micellar Catalysis | Cu(II)–ascorbate in SDS micelles | Enables reactions in aqueous media, promoting green chemistry. | acs.org |
Advanced Computational Approaches for Predictive Chemistry and Material Design
Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the design and discovery of novel imidazo[1,2-a]pyridine derivatives. mdpi.com These in silico methods allow researchers to predict the biological activity, physicochemical properties, and potential toxicities of compounds like this compound before they are synthesized, saving significant time and resources. jddhs.com
Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are widely used. jddhs.comresearchgate.net For example, 3D-QSAR models have been developed for imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues to understand the structural necessities for their antimycobacterial activity. researchgate.net Molecular docking studies help predict how these molecules bind to biological targets, such as proteins or enzymes, providing insights into their mechanism of action. researchgate.netnih.gov
Furthermore, Density Functional Theory (DFT) calculations are employed to investigate the electronic properties of these molecules, such as the HOMO-LUMO energy gap, which helps in assessing their chemical reactivity and stability. nih.govacs.orgnih.gov In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another critical step, helping to evaluate the drug-likeness of newly designed compounds early in the discovery pipeline. nih.govnih.gov
Synergistic Application of Synthetic and Computational Methodologies
The most powerful future direction lies in the tight integration of synthetic and computational chemistry. jddhs.com This synergistic approach creates a feedback loop where computational predictions guide experimental work, and the resulting data is used to refine and improve predictive models. This convergence leads to a more rational, efficient, and cost-effective workflow for discovering novel molecules with desired properties. jddhs.com
A prime example of this synergy is the combination of microfluidics-assisted "on-chip" synthesis with computational target prediction. In one study, this integrated approach was used to rapidly generate a library of imidazopyridine compounds and simultaneously predict their biological targets, leading to the successful identification of novel G-protein-coupled receptor (GPCR) ligands. nih.gov Similarly, computational target prediction tools are used to identify the most probable protein targets for newly synthesized imidazopyridine derivatives, which are then validated through molecular docking and dynamics simulations, guiding further optimization. nih.gov By bridging computational predictions with experimental validation, the future of research on this compound and its analogues promises to be more precise and impactful. jddhs.com
Q & A
Q. What are the common synthetic routes for 2,6-dimethylimidazo[1,2-a]pyridine-3-carbaldehyde, and how do their yields compare?
The compound can be synthesized via:
- Claisen-Schmidt condensation : Using 2-phenyl-imidazo[1,2-a]pyridine-3-carbaldehyde in PEG-400, followed by purification via TLC and characterization via IR/NMR .
- Vilsmeier-Haack reaction : Reacting imidazo[1,2-a]pyridine derivatives with DMF/POCl₃, yielding ~33% under optimized conditions .
- Cu(II)-catalyzed dehydrogenative aminooxygenation : A catalytic method generating the aldehyde group directly, offering potential for scalability . Yields vary significantly (33–70%) depending on substrate reactivity and reaction conditions. Lower yields in DMF-based routes may require iterative optimization of stoichiometry or solvent systems.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- IR spectroscopy : Identifies carbonyl (C=O stretch at 1685–1600 cm⁻¹) and aromatic (C=C at 1580–1400 cm⁻¹) functionalities .
- NMR analysis : ¹H NMR confirms methyl group environments (δ 2.4–2.6 ppm for dimethyl substituents) and aldehyde proton (δ ~9.8 ppm) .
- HRMS : Validates molecular weight (e.g., calculated vs. observed m/z for C₁₀H₁₁N₂O: 175.0871 vs. 175.0868) .
Q. How can researchers ensure purity during synthesis?
- TLC monitoring : Use silica gel plates with ethyl acetate/hexane (1:3) to track reaction progress .
- Recrystallization : Ethanol/water mixtures are effective for removing unreacted starting materials .
- Column chromatography : Employ gradient elution (e.g., 5–20% ethyl acetate in hexane) for challenging separations .
Q. What solvent systems are optimal for reactions involving this compound?
- PEG-400 : Enhances solubility in condensation reactions and simplifies workup .
- Methanol/glacial acetic acid : Effective for Schiff base formation, with catalytic acid improving imine yields .
- DMF/POCl₃ : Reserved for Vilsmeier-Haack reactions but requires careful handling due to toxicity .
Q. How does the compound’s stability influence storage protocols?
- Store under inert gas (N₂/Ar) at –20°C to prevent aldehyde oxidation.
- Avoid prolonged exposure to light, as conjugated imidazo[1,2-a]pyridine systems may undergo photodegradation .
Advanced Research Questions
Q. What strategies optimize C-3 functionalization for structure-activity relationship (SAR) studies?
- Friedel-Crafts acylation : Use AlCl₃ as a Lewis acid to introduce acetyl groups at C-3, enabling diversification for antitumor SAR .
- Suzuki coupling : Attach aryl/heteroaryl boronic acids to explore electronic effects on bioactivity .
- Schiff base formation : React with substituted anilines to generate imine derivatives for antimicrobial testing .
Q. How do structural modifications impact biological activity in related imidazo[1,2-a]pyridines?
- Methyl group positioning : 2,6-Dimethyl substitution (vs. 2,7) enhances steric shielding of the aldehyde, improving metabolic stability in vitro .
- Electron-withdrawing substituents : Fluorine at C-7 (e.g., 2-(3,4-difluorophenyl)-7-methyl analogs) increases binding affinity to kinase targets .
- Carbaldehyde vs. carboxylate esters : The aldehyde moiety is critical for forming covalent inhibitors, while esters improve bioavailability .
Q. What analytical challenges arise in resolving crystallographic data for this compound?
- Crystal packing : The planar imidazo[1,2-a]pyridine core and aldehyde group form π-π interactions, complicating single-crystal growth. Use slow evaporation from DMSO/EtOH mixtures .
- Disorder in methyl groups : High-resolution X-ray diffraction (e.g., Cu-Kα radiation) is required to resolve 2,6-dimethyl positional isomerism .
Q. How can conflicting spectral data be reconciled during characterization?
- Case example : Discrepancies in ¹³C NMR chemical shifts for C-3 (δ 190–195 ppm) may arise from solvent polarity or tautomerism. Confirm assignments via 2D NMR (HSQC, HMBC) .
- IR band overlap : Differentiate C=O (aldehyde) from amide impurities by comparing spectra before/after derivatization (e.g., oxime formation) .
Q. What catalytic systems improve selectivity in multicomponent reactions involving this compound?
- Lewis acid catalysts : ZnCl₂ promotes regioselective imidazo[1,2-a]pyridine formation in one-pot syntheses .
- Microwave-assisted reactions : Reduce side products (e.g., dimerization) by shortening reaction times and enhancing energy efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
